molecular formula C8H6ClNO4 B1612301 3-Chloro-2-methyl-6-nitrobenzoic acid CAS No. 86315-08-4

3-Chloro-2-methyl-6-nitrobenzoic acid

Cat. No. B1612301
CAS RN: 86315-08-4
M. Wt: 215.59 g/mol
InChI Key: FHWPBBMYWHFORO-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-6-nitrobenzoic acid is a chemical compound with the molecular weight of 215.59 . It is also known by its IUPAC name, 3-chloro-2-methyl-6-nitrobenzoic acid .


Synthesis Analysis

The synthesis of similar compounds like 2-nitro-3-methylbenzoic acid involves reacting powdery m-methyl benzoic acid with nitric acid at temperatures between -30 to -15 ℃ . The nitration reaction liquid obtained is then separated and purified to obtain the product .


Molecular Structure Analysis

The InChI code for 3-Chloro-2-methyl-6-nitrobenzoic acid is 1S/C8H6ClNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12) .


Chemical Reactions Analysis

Nitro compounds like 3-Chloro-2-methyl-6-nitrobenzoic acid are known to react with all bases, both organic (for example, the amines) and inorganic . They donate hydrogen ions if a base is present to accept them .

Scientific Research Applications

Synthesis and Characterization

  • 3-Chloro-2-methyl-6-nitrobenzoic acid is utilized as a starting material in the synthesis of chlorantraniliprole, a key intermediate in agricultural chemicals (Chen Yi-fen, Li Ai-xia, Jie Yafei, 2010).
  • It is also involved in the formation of a mononuclear silver(I) complex, demonstrating significant cytotoxic properties to both normal and carcinoma cells (Nong Wang, Qi Shi, 2011).
  • The compound has been used in studies focusing on its crystal structures when combined with various quinoline derivatives, showcasing its significance in crystallography (Kazuma Gotoh, H. Ishida, 2019).

Chemistry and Molecular Studies

Environmental and Analytical Applications

Safety And Hazards

The safety data sheet for a similar compound, 2-Methyl-6-nitrobenzoic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

3-chloro-2-methyl-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c1-4-5(9)2-3-6(10(13)14)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWPBBMYWHFORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607397
Record name 3-Chloro-2-methyl-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methyl-6-nitrobenzoic acid

CAS RN

86315-08-4
Record name 3-Chloro-2-methyl-6-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Laleu, Y Akao, A Ochida, S Duffy… - Journal of medicinal …, 2021 - ACS Publications
A phenotypic high-throughput screen allowed discovery of quinazolinone-2-carboxamide derivatives as a novel antimalarial scaffold. Structure–activity relationship studies led to …
Number of citations: 9 pubs.acs.org

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